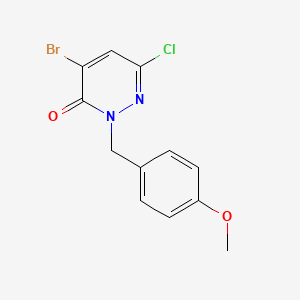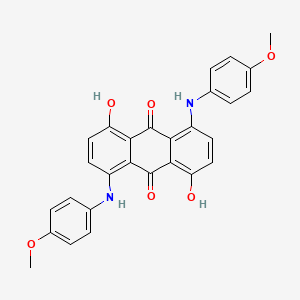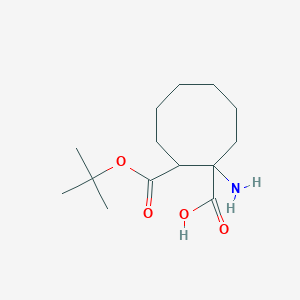![molecular formula C19H42O4Si2 B13934612 Decanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester CAS No. 55268-48-9](/img/structure/B13934612.png)
Decanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester is a synthetic organic compound with the molecular formula C19H42O4Si2. It is a derivative of decanoic acid, where the hydroxyl groups are replaced by trimethylsilyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester typically involves the esterification of decanoic acid with 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethanol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) .
Análisis De Reacciones Químicas
Types of Reactions
Decanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
Oxidation: Formation of decanoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted silyl ethers.
Aplicaciones Científicas De Investigación
Decanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: In studies involving lipid metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of decanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl groups provide steric hindrance and protect the ester from hydrolysis, allowing it to participate in specific biochemical pathways. The compound can modulate enzyme activity and influence metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- Decanoic acid, 1,3-bis(trimethylsilyloxy)propan-2-yl ester
- 2,4-bis(trimethylsilyl)oxybenzoic acid trimethylsilyl ester
Uniqueness
Decanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester is unique due to its specific structure, which provides enhanced stability and reactivity compared to other similar compounds. The presence of multiple trimethylsilyl groups allows for versatile chemical modifications and applications in various research fields .
Propiedades
Número CAS |
55268-48-9 |
|---|---|
Fórmula molecular |
C19H42O4Si2 |
Peso molecular |
390.7 g/mol |
Nombre IUPAC |
1,3-bis(trimethylsilyloxy)propan-2-yl decanoate |
InChI |
InChI=1S/C19H42O4Si2/c1-8-9-10-11-12-13-14-15-19(20)23-18(16-21-24(2,3)4)17-22-25(5,6)7/h18H,8-17H2,1-7H3 |
Clave InChI |
STBQJQZMNVLJEL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)OC(CO[Si](C)(C)C)CO[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


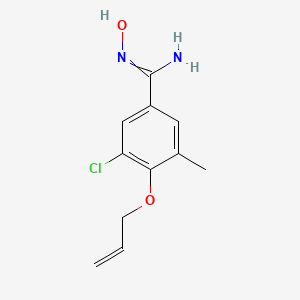
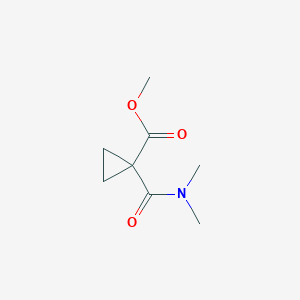
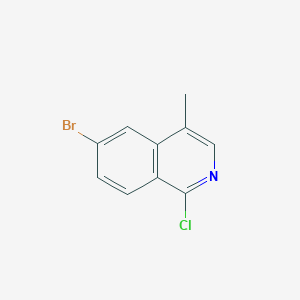
![3-[1-Methyl-6-(4-piperidinyl)-1H-indazol-3-yl]-2,6-piperidinedione](/img/structure/B13934562.png)
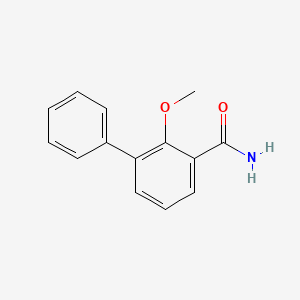
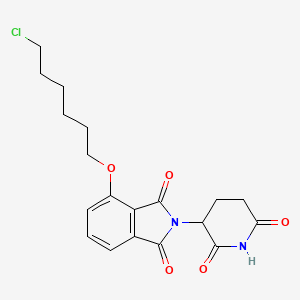
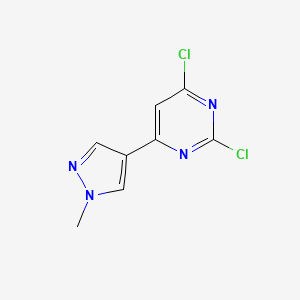
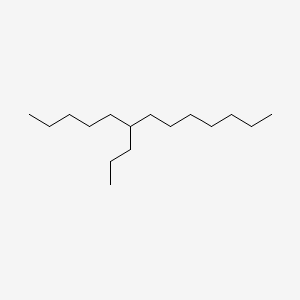
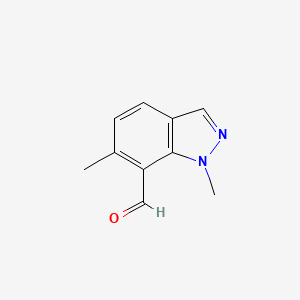
![Tert-butyl 4-{[(1h-indazol-5-ylcarbonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B13934599.png)
![2-[5-(3-Nitrophenyl)[1,2,4]oxadiazol-3-yl]pyrazine](/img/structure/B13934600.png)
